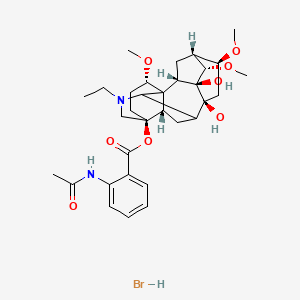

Lappaconitine (hydrobromide)

Vue d'ensemble

Description

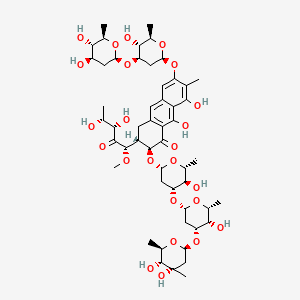

L’Hydrobromure de Lappaconitine est un alcaloïde diterpénoïde C-18 isolé des racines d’Aconitum sinomontanum Nakai . Il a été utilisé en médecine traditionnelle chinoise pour ses propriétés analgésiques puissantes, offrant un soulagement de la douleur légère à modérée . Ce composé est connu pour sa nature non addictive et est utilisé en clinique en Chine depuis plus de 30 ans .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’Hydrobromure de Lappaconitine peut être synthétisé par extraction de la lappaconitine des racines d’Aconitum sinomontanum Nakai, suivie de sa conversion en sel d’hydrobromure . Le processus d’extraction implique l’utilisation de solvants organiques pour isoler l’alcaloïde, qui est ensuite purifié par cristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la production de l’Hydrobromure de Lappaconitine implique des processus d’extraction et de purification à grande échelle. Les racines d’Aconitum sinomontanum Nakai sont récoltées, séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d’étapes de purification telles que la filtration, la cristallisation et le séchage pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’Hydrobromure de Lappaconitine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l’Hydrobromure de Lappaconitine comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions de l’Hydrobromure de Lappaconitine comprennent divers dérivés aux propriétés analgésiques et antiarythmiques améliorées . Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles dans la gestion de la douleur et les arythmies cardiaques .

Applications de la recherche scientifique

L’Hydrobromure de Lappaconitine a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie .

Chimie : En chimie, l’Hydrobromure de Lappaconitine est utilisé comme matière première pour la synthèse de divers dérivés aux propriétés pharmacologiques améliorées . Les chercheurs étudient ces dérivés pour comprendre leur comportement chimique et leurs avantages thérapeutiques potentiels .

Biologie : En recherche biologique, l’Hydrobromure de Lappaconitine est utilisé pour étudier ses effets sur les processus cellulaires et les voies métaboliques . Des études ont montré qu’il peut moduler le métabolisme du rétinol, le métabolisme des glycérophospholipides et d’autres voies métaboliques, ce qui peut contribuer à ses effets analgésiques .

Médecine : En médecine, l’Hydrobromure de Lappaconitine est largement utilisé pour ses propriétés analgésiques et antiarythmiques . Il est prescrit pour le traitement de divers types de douleur, notamment la douleur liée au cancer, la douleur postopératoire et la douleur neuropathique . De plus, il est utilisé pour gérer les arythmies cardiaques en bloquant les canaux sodiques et en stabilisant le rythme cardiaque .

Industrie : Dans l’industrie pharmaceutique, l’Hydrobromure de Lappaconitine est utilisé pour développer de nouvelles formes galéniques et systèmes d’administration de médicaments . Les chercheurs explorent son potentiel dans la création de médicaments antiarythmiques à action prolongée aux propriétés améliorées .

Applications De Recherche Scientifique

Lappaconitine Hydrobromide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, Lappaconitine Hydrobromide is used as a starting material for the synthesis of various derivatives with improved pharmacological properties . Researchers study these derivatives to understand their chemical behavior and potential therapeutic benefits .

Biology: In biological research, Lappaconitine Hydrobromide is used to investigate its effects on cellular processes and metabolic pathways . Studies have shown that it can modulate retinol metabolism, glycerophospholipid metabolism, and other metabolic pathways, which may contribute to its analgesic effects .

Medicine: In medicine, Lappaconitine Hydrobromide is widely used for its analgesic and antiarrhythmic properties . It is prescribed for the treatment of various types of pain, including cancer-related pain, postoperative pain, and neuropathic pain . Additionally, it is used to manage cardiac arrhythmias by blocking sodium channels and stabilizing cardiac rhythm .

Industry: In the pharmaceutical industry, Lappaconitine Hydrobromide is used to develop new dosage forms and drug delivery systems . Researchers are exploring its potential in creating prolonged-action antiarrhythmic drugs with improved properties .

Mécanisme D'action

L’Hydrobromure de Lappaconitine exerce ses effets principalement en bloquant les canaux sodiques dépendants du voltage . Cette action inhibe la transmission des signaux de douleur et stabilise le rythme cardiaque . Le composé stimule également l’expression de la dynorphine A dans la moelle épinière, ce qui contribue à ses effets analgésiques . De plus, il module diverses voies métaboliques, notamment le métabolisme du rétinol et le métabolisme des glycérophospholipides, ce qui peut améliorer ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

L’Hydrobromure de Lappaconitine est unique parmi les alcaloïdes diterpénoïdes en raison de ses propriétés analgésiques et antiarythmiques puissantes . Des composés similaires incluent l’aconitine, la mésaconitine et l’hypaconitine, qui sont également dérivés d’espèces d’Aconitum . L’Hydrobromure de Lappaconitine est préféré pour sa nature non addictive et sa durée d’action prolongée . Comparé à ses dérivés, tels que le trifluoroacétate de Lappaconitine, l’Hydrobromure de Lappaconitine présente une efficacité analgésique supérieure et un profil de sécurité plus favorable .

Propriétés

IUPAC Name |

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFYROOPXPKMEQ-NEFIHXMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45BrN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97792-45-5 | |

| Record name | Lappaconitine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B8069379.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-](/img/structure/B8069389.png)

![(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8069403.png)

![2,7-diamino-4,6-dimethyl-3-oxo-1-N-[(6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[(7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B8069414.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069427.png)